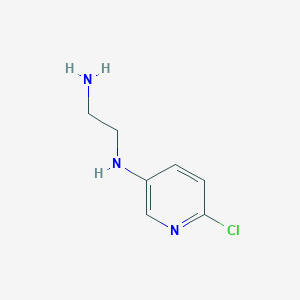

N-(6-chloro-3-pyridyl)-1,2-diaminoethane

CAS No.:

Cat. No.: VC13901538

Molecular Formula: C7H10ClN3

Molecular Weight: 171.63 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C7H10ClN3 |

|---|---|

| Molecular Weight | 171.63 g/mol |

| IUPAC Name | N'-(6-chloropyridin-3-yl)ethane-1,2-diamine |

| Standard InChI | InChI=1S/C7H10ClN3/c8-7-2-1-6(5-11-7)10-4-3-9/h1-2,5,10H,3-4,9H2 |

| Standard InChI Key | LHDZLWNFCBGQHW-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC(=NC=C1NCCN)Cl |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

N-(6-Chloro-3-pyridyl)-1,2-diaminoethane consists of a pyridine backbone—a six-membered aromatic ring containing one nitrogen atom—modified with a chlorine substituent at the 6-position and a 1,2-diaminoethane group at the 3-position. The chlorine atom enhances electrophilicity, while the diaminoethane moiety provides chelating capabilities, enabling interactions with metal ions and biological macromolecules.

Table 1: Key Molecular Properties

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 171.63 g/mol |

| CAS Number | Not publicly disclosed |

| IUPAC Name | N-(6-Chloro-3-pyridyl)-1,2-diaminoethane |

| Solubility | Soluble in polar solvents (e.g., ethanol, acetonitrile) |

Synthesis and Manufacturing

Nucleophilic Substitution and Condensation Reactions

The primary synthesis route involves reacting 6-chloro-3-pyridinecarboxaldehyde with ethylenediamine in ethanol or acetonitrile under reflux conditions. This condensation reaction proceeds via nucleophilic attack of the amine group on the aldehyde, followed by dehydration to form the imine intermediate, which is subsequently reduced to the final product.

Table 2: Comparative Synthesis Methods

| Method | Reagents/Conditions | Key Intermediate |

|---|---|---|

| Condensation | Ethylenediamine, ethanol, reflux | 6-Chloro-3-pyridinecarboxaldehyde |

| Hydrogenation | , Pt/C catalyst, 50°C | Schiff base derivatives |

Pesticidal Applications

Mechanism of Action

The compound serves as a precursor in synthesizing 2-nitromethylene-1-(6-chloro-3-pyridyl)imidazolidine, a neonicotinoid analogue that disrupts insect neurotransmission by agonizing nicotinic acetylcholine receptors. This derivative exhibits broad-spectrum activity against aphids, whiteflies, and beetles, with enhanced selectivity for insect over mammalian receptors.

Efficacy and Environmental Impact

Future Research Directions

Expanding Pesticidal Formulations

Optimizing the synthesis of 2-nitromethylene derivatives could yield next-generation pesticides with reduced non-target toxicity. Structure-activity relationship (SAR) studies may identify substituents enhancing binding affinity to insect nAChRs.

Biomedical Applications

Exploring the compound’s role in synthesizing metal-based therapeutics or antibiotic adjuvants represents an underexplored frontier. Computational docking studies could predict interactions with biological targets like bacterial topoisomerases .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume